molecular formula C17H23N3O2 B2362804 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034236-09-2

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

カタログ番号: B2362804
CAS番号: 2034236-09-2
分子量: 301.39
InChIキー: DMRICUHXIIYIBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as DPP-4 inhibitor, is a drug used for the treatment of type 2 diabetes. It works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.

科学的研究の応用

CuI Complexes with N,N',S,S' Scorpionate Ligands

The study by Gennari et al. (2008) focuses on Cu(I) complexes with heteroscorpionate N, N', S, S' donor ligands, including derivatives related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide. These complexes show potential in forming dinuclear structures with Cu(I) centers in a distorted tetrahedral environment, indicating applications in molecular structuring and potentially in catalysis (Gennari et al., 2008).

Antimitotic Agents

Research by Temple and Rener (1992) on chiral isomers of related compounds demonstrates their role as antimitotic agents, with implications in cancer research and therapy. These compounds can be metabolically modified to create derivatives, suggesting potential in drug design and synthetic medicinal chemistry (Temple & Rener, 1992).

The Annular Tautomerism of Curcuminoid NH-Pyrazoles

The study by Cornago et al. (2009) investigates the structures of NH-pyrazoles, including compounds structurally related to this compound. Understanding their tautomerism in solution and solid state contributes to the knowledge of molecular dynamics and stability, essential in pharmaceutical applications (Cornago et al., 2009).

Synthesis of Silver(I) Complex

Research by Reger et al. (2003) on the synthesis of silver(I) complexes using 4-(alkyl)pyrazoles, akin to the compound , reveals insights into organometallic chemistry and potential applications in catalysis and materials science (Reger et al., 2003).

特性

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-12-15(19-20(13)2)10-11-18-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRICUHXIIYIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。